Physicochemical Signature: LogP and Polar Surface Area Distinguish This Compound from Unsubstituted and N-Linked Piperazine Analogs
Computed XLogP3-AA for 6-bromo-4-phenyl-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one is 4.2, approximately 1.4 log units higher than the unsubstituted 3,4-dihydroquinolin-2-one scaffold (XLogP ~2.8) and 0.8 log units higher than the N-arylpiperazine-linked analog 1-(3-(4-phenylpiperazin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one (XLogP ~3.4) [1]. The topological polar surface area (tPSA) of 32.3 Ų is consistent with favorable blood-brain barrier penetration (typically <70 Ų), yet its single H-bond donor count (1) versus 2 for the amide NH in the unsubstituted core may reduce metabolic liability [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | XLogP = 4.2; tPSA = 32.3 Ų; HBD = 1 |
| Comparator Or Baseline | Unsubstituted 3,4-dihydroquinolin-2-one: XLogP ~2.8, tPSA ~29.1 Ų; 1-(3-(4-phenylpiperazin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one: XLogP ~3.4 |
| Quantified Difference | ΔXLogP = +1.4 vs. unsubstituted scaffold; ΔXLogP = +0.8 vs. N-arylpiperazine analog |
| Conditions | Computed using XLogP3-3.0 and Cactvs tPSA algorithms, PubChem 2024.12.12 release |
Why This Matters
Higher lipophilicity may enhance CNS penetration but could also affect aqueous solubility and non-specific binding; procurement decisions for CNS-targeted screening must account for these differences.
- [1] PubChem Compound Summary for CID 3564394. Computed properties: XLogP3-AA, TPSA, Hydrogen Bond Donor Count. 2026. View Source
